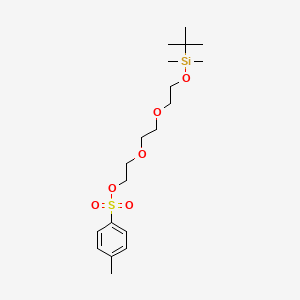
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-yl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-yl 4-methylbenzenesulfonate is an organosilicon compound known for its unique chemical structure and properties. This compound is characterized by the presence of a silicon atom bonded to a trioxa-dodecane chain and a methylbenzenesulfonate group. It is used in various industrial and research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-yl 4-methylbenzenesulfonate typically involves the reaction of 2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, resulting in the formation of 2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol and 4-methylbenzenesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Acids and Bases: Hydrolysis reactions are typically carried out using dilute acids or bases.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are 2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-yl 4-methylbenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used as a surfactant and emulsifier in various industrial processes, including the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-yl 4-methylbenzenesulfonate involves its ability to interact with various molecular targets through its silicon and sulfonate groups. The silicon atom can form stable bonds with other silicon or carbon atoms, while the sulfonate group can participate in ionic interactions with positively charged species. These interactions enable the compound to modify the properties of other molecules, such as their solubility, stability, and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol: This compound is similar in structure but lacks the sulfonate group, making it less reactive in certain chemical reactions.
12-iodo-2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecane: This compound contains an iodine atom instead of the sulfonate group, which imparts different reactivity and applications.
Uniqueness
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-yl 4-methylbenzenesulfonate is unique due to the presence of both silicon and sulfonate groups in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various applications, from organic synthesis to industrial processes.
Properties
Molecular Formula |
C19H34O6SSi |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H34O6SSi/c1-17-7-9-18(10-8-17)26(20,21)24-15-13-22-11-12-23-14-16-25-27(5,6)19(2,3)4/h7-10H,11-16H2,1-6H3 |
InChI Key |
FADSYUXGMHUXKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



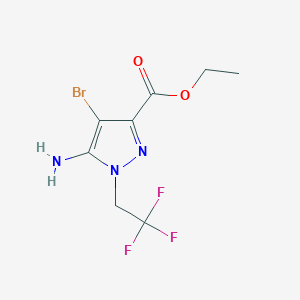

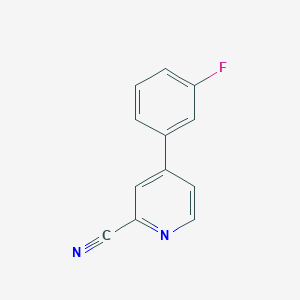
![[2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12069039.png)

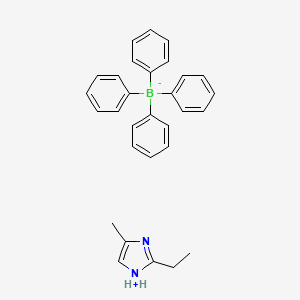


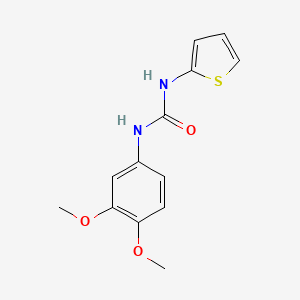
![{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12069078.png)
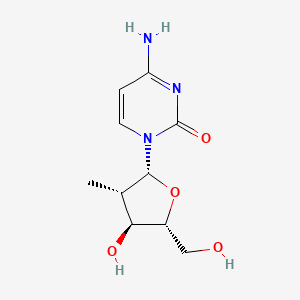
![(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione](/img/structure/B12069082.png)

